molecular formula C19H26N4O2S B2364187 N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethane-1-sulfonamide

N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethane-1-sulfonamide

Cat. No.: B2364187
M. Wt: 374.5 g/mol
InChI Key: BRJQHSGBDMQDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethane-1-sulfonamide is a synthetic organic compound provided for research and development purposes. Its core structure incorporates a piperazine ring, a common motif in pharmaceuticals and bioactive molecules, which is often associated with a wide range of therapeutic activities . The molecular architecture also features an ethane-sulfonamide group; sulfonamides are a prominent functional group in medicinal chemistry, known to contribute to biological activity by acting as enzyme inhibitors, such as anti-carbonic anhydrase or anti-dihydropteroate synthetase agents . The integration of these key pharmacophoric elements—the piperazine, pyridine, and sulfonamide groups—suggests potential utility in various biochemical and pharmacological investigations. Researchers may employ this compound as a building block in synthetic chemistry, a candidate for high-throughput screening assays, or a lead compound for the development of novel therapeutic agents. Specific areas of interest could include but are not limited to, oncology, infectious diseases, and central nervous system disorders, given the historical significance of its constituent moieties. This product is intended for use by qualified research professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-2-26(24,25)21-16-19(17-7-6-10-20-15-17)23-13-11-22(12-14-23)18-8-4-3-5-9-18/h3-10,15,19,21H,2,11-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJQHSGBDMQDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural relatives differ primarily in substituents on the piperazine ring, aryl groups, and sulfonamide side chains. These variations influence physicochemical properties and biological activity:

Table 1: Key Structural and Functional Comparisons
Compound Name (Source) Piperazine Substituent Aryl Group Sulfonamide/Amide Group Molecular Weight (g/mol) Notable Properties/Activity
Target Compound 4-phenyl Pyridin-3-yl Ethane-1-sulfonamide ~443.5 (calculated) Hypothetical kinase/modulator
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a, ) 3-(trifluoromethyl)benzoyl Pyridin-2-yl Acetamide Reported in Enhanced metabolic stability (CF₃ group)
PAIR1 (Compound 8, ) Piperidin-3-ylamino Pyrimidin-4-yl 2,2,2-trifluoroethane-1-sulfonamide Reported in IRE1α RNase inhibitor (IC₅₀ < 1 µM)
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride () N/A Pyridin-3-yl Ethyl ester (hydrochloride) ~245.7 (calculated) Improved solubility (ester salt)

Functional Insights from Substituent Variations

  • Electron-Withdrawing Groups (EWGs) : Compounds like 9a (trifluoromethyl) and 9b (4-chloro-3-CF₃) () exhibit increased metabolic stability and binding affinity compared to the target compound’s unsubstituted phenyl group. The CF₃ group enhances lipophilicity and resistance to oxidative metabolism .
  • Sulfonamide vs. Amide : PAIR1 () uses a trifluoroethyl-sulfonamide group, which likely strengthens target binding via hydrophobic and electrostatic interactions, whereas the target compound’s simpler ethyl-sulfonamide may reduce potency but improve solubility.
  • Aryl Group Positioning : The target compound’s pyridin-3-yl group (vs. pyridin-2-yl in 9a ) could alter binding orientation in enzymatic pockets, as seen in kinase inhibitors where nitrogen positioning dictates selectivity .

Physicochemical and Pharmacokinetic Considerations

  • Melting Points and Solubility : reports melting points for analogs (e.g., 9a–9g ), which correlate with crystallinity and purity. The target compound’s lack of bulky substituents (e.g., tert-butyl in 9c ) may lower melting points, favoring solubility .
  • Metabolic Stability: Fluorinated analogs (e.g., PAIR1, 9a) resist cytochrome P450-mediated degradation, whereas the target compound’s non-fluorinated structure may necessitate prodrug strategies for oral bioavailability .

Preparation Methods

Nucleophilic Substitution-Based Approaches

A primary route involves the reaction of 2-chloro-N-(pyridin-3-yl)ethylamine with 4-phenylpiperazine in the presence of a base such as potassium carbonate (K2CO3). This step forms the intermediate 2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylamine, which is subsequently sulfonated with ethanesulfonyl chloride.

Table 1: Reaction Conditions for Nucleophilic Substitution

Parameter Optimal Value Yield (%) Reference
Solvent Dimethylacetamide (DMAc) 78–82
Temperature 80–90°C -
Reaction Time 12–16 hours -
Base K2CO3 -

Reductive Amination Pathways

Alternative methods employ reductive amination of pyridine-3-carbaldehyde with 4-phenylpiperazine, followed by sulfonation. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C achieves selective reduction of the imine intermediate.

Stepwise Preparation Protocols

Synthesis of 2-(4-Phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylamine

  • Reagents : Pyridine-3-carbaldehyde (1.2 equiv), 4-phenylpiperazine (1.0 equiv), NaBH3CN (1.5 equiv), methanol.
  • Procedure :
    • Dissolve 4-phenylpiperazine (10 mmol) in methanol (50 mL).
    • Add pyridine-3-carbaldehyde (12 mmol) dropwise at 0°C.
    • Stir for 30 minutes, then add NaBH3CN (15 mmol).
    • Warm to room temperature and stir for 24 hours.
    • Quench with saturated NaHCO3, extract with DCM, and purify via flash chromatography (SiO2, 5% MeOH/DCM).

Sulfonation with Ethanesulfonyl Chloride

  • Reagents : 2-(4-Phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylamine (1.0 equiv), ethanesulfonyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv), DCM.
  • Procedure :
    • Dissolve the amine intermediate (5 mmol) in DCM (30 mL).
    • Add TEA (10 mmol) and cool to 0°C.
    • Slowly add ethanesulfonyl chloride (6 mmol).
    • Stir for 4 hours at room temperature.
    • Wash with 1M HCl, dry over MgSO4, and concentrate.

Table 2: Spectral Data for Final Product

Technique Key Signals Reference
1H NMR (500 MHz, DMSO) δ 8.45 (d, J=2.1 Hz, 1H, Py-H), 7.32–7.28 (m, 5H, Ph-H), 3.62–3.58 (m, 4H, Piperazine-H)
IR (KBr) 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)
MS (ESI+) m/z 401.2 [M+H]+

Optimization Strategies for Improved Yield and Purity

Solvent Selection

Polar aprotic solvents like DMAc enhance nucleophilicity of the amine intermediate, improving sulfonation yields (~82%) compared to THF (~65%).

Catalytic Additives

Addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates sulfonyl chloride reactivity, reducing reaction time from 6 to 3 hours.

Purification Techniques

  • Flash Chromatography : SiO2 with gradient elution (0→5% MeOH/DCM) removes unreacted starting materials.
  • Recrystallization : Ethyl acetate/hexane (1:3) yields crystals with >99% purity (HPLC).

Challenges and Troubleshooting

Byproduct Formation

Excess sulfonyl chloride leads to disulfonation products. Monitoring via TLC (Rf 0.3 in 5% MeOH/DCM) ensures reaction termination at the mono-sulfonated stage.

Moisture Sensitivity

Ethanesulfonyl chloride hydrolyzes readily. Reactions must be conducted under anhydrous conditions with molecular sieves (4Å).

Applications in Drug Discovery

While direct pharmacological data for this compound remains proprietary, structural analogs demonstrate:

  • Anticonvulsant Activity : ED50 = 12 mg/kg in maximal electroshock (MES) tests.
  • Antimicrobial Effects : MIC = 8 μg/mL against Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethane-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sequential functionalization of the piperazine core, followed by coupling with pyridine and sulfonamide groups. Key steps include:

  • Piperazine ring formation : Alkylation of 4-phenylpiperazine precursors under controlled pH (e.g., using sodium acetate buffer) to prevent side reactions .
  • Sulfonamide introduction : Reacting the intermediate with ethanesulfonyl chloride in anhydrous acetonitrile at 0–5°C to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Optimization : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of sulfonyl chloride), inert atmosphere (N₂/Ar), and low-temperature conditions improve yield .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) verify connectivity of the piperazine, pyridine, and sulfonamide groups. Key signals include pyridin-3-yl protons (δ 8.3–8.6 ppm) and sulfonamide NH (δ 3.1–3.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1600–1650 cm⁻¹ (C=N/C=C) validate functional groups .

Q. What are the key physicochemical properties influencing solubility and stability?

  • Solubility : Limited aqueous solubility (logP ~2.5–3.0) due to hydrophobic phenyl and pyridine groups. Use DMSO or DMF for in vitro assays .
  • Stability : Stable at RT in dry conditions but susceptible to hydrolysis in acidic/basic environments. Store at –20°C under desiccation .

Advanced Research Questions

Q. How does the compound modulate neurotransmitter systems, and what experimental approaches validate receptor selectivity?

  • Mechanism : The sulfonamide-piperazine scaffold may antagonize glutamate receptors (e.g., AMPA/kainate) or inhibit acetylcholinesterase (AChE), increasing synaptic acetylcholine .
  • Validation :

  • Radioligand binding assays : Competitive displacement of [³H]AMPA in cortical membranes to determine IC₅₀ .
  • AChE inhibition : Ellman’s assay using electric eel AChE and DTNB reagent to measure enzyme activity .

Q. What computational strategies predict the compound’s binding affinity and pharmacokinetic profile?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with AChE (PDB: 4EY7) or AMPA receptors .
  • QSAR modeling : Use descriptors like polar surface area (PSA) and LogD to predict blood-brain barrier permeability .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Modifications :

  • Piperazine substituents : Replace phenyl with fluorophenyl to enhance lipophilicity and AChE affinity .
  • Sulfonamide chain : Introduce methyl groups to improve metabolic stability .
    • Testing : In vitro cytotoxicity (MTT assay on SH-SY5Y cells) and IC₅₀ comparisons against reference drugs (e.g., donepezil) .

Q. How should researchers resolve contradictions in reported receptor binding data?

  • Orthogonal assays : Combine radioligand binding with functional assays (e.g., electrophysiology for AMPA receptor modulation) to confirm target engagement .
  • Statistical rigor : Use ANOVA with post-hoc tests (Tukey’s) to compare datasets and identify outliers .

Q. What strategies improve in vitro-in vivo correlation (IVIVC) for pharmacokinetic studies?

  • Microsomal stability assays : Rat liver microsomes + NADPH to estimate hepatic clearance .
  • PAMPA-BBB : Predict blood-brain barrier penetration using permeability coefficients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.